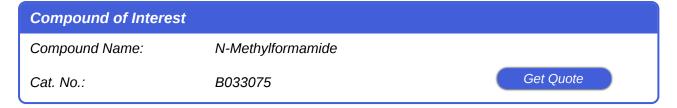


N-Methylformamide: A Technical Guide to Rotational Isomers and Conformational Analysis

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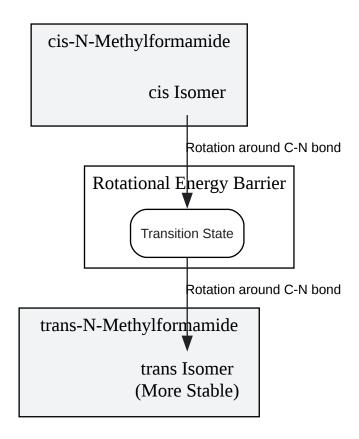
For Researchers, Scientists, and Drug Development Professionals

N-Methylformamide (NMF) serves as a fundamental model for the peptide bond, making the characterization of its rotational isomers and the dynamics of their interconversion crucial for understanding protein structure and function. This technical guide provides an in-depth analysis of the conformational landscape of NMF, detailing the experimental and computational methodologies used to elucidate its properties.

Rotational Isomerism in N-Methylformamide

Due to the partial double-bond character of the central C-N bond, rotation is restricted, leading to the existence of two primary rotational isomers, or conformers: cis and trans.[1][2][3] The trans isomer, where the N-methyl group is positioned opposite to the carbonyl oxygen, is the thermodynamically more stable and predominant form under most conditions.[4][5][6] The cis isomer, with the N-methyl group on the same side as the carbonyl oxygen, exists as a minor population.[7][8] The relative population of these isomers is influenced by factors such as temperature, solvent polarity, and the presence of complexing agents.[4][9]





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Quantitative Conformational Data

The following tables summarize key quantitative data regarding the conformational analysis of **N-Methylformamide**, compiled from various spectroscopic and computational studies.

Table 1: Rotational Barriers (ΔG^{\ddagger})

Method	Solvent	Barrier (kcal/mol)	Reference
NMR Spectroscopy	-	20.7 (cis to trans)	[10]
NMR Spectroscopy	-	22.0 (trans to cis)	[10]
DFT (B3LYP/6-31G*)	Gas Phase	~7.0	[11]

Table 2: Thermodynamic Parameters for cis-trans Isomerization



Solvent	ΔH° (kJ/mol) (trans favored)	TΔS° (kJ/mol) at 298 K	Reference
Aqueous Solution	-5.79 ± 0.18	-0.23 ± 0.17	[4]
CDCl₃	-3.71 ± 0.17	1.02 ± 0.19	[4]

Table 3: Population of cis Isomer

Condition	cis Isomer Population (%)	Reference
Gas Phase (Room Temp)	~5	[7]
Absence of LSR (CCI ₄)	8	[9]
With Eu(fod)₃ LSR (molar ratio 0.5)	44	[9]

Experimental Protocols for Conformational Analysis

A variety of spectroscopic techniques are employed to study the rotational isomers of NMF. Each provides unique insights into the structure, dynamics, and energetics of the system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the rates of rotation around the C-N bond and for quantifying the populations of the cis and trans isomers.[1][2][10]

Experimental Workflow:

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Detailed Methodology:

• Sample Preparation: Prepare solutions of **N-Methylformamide** in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[1][12] For studies involving lanthanide shift reagents (LSRs), varying concentrations of the LSR (e.g., Eu(fod)₃) are added.[9]



• NMR Data Acquisition:

- Record ¹H NMR spectra at various temperatures.[1][13] The temperature range should be chosen to observe the coalescence of the N-methyl proton signals.[1][2]
- The spectrometer should be properly tuned, and the magnetic field shimmed to achieve optimal resolution.[12]

Data Analysis:

- At low temperatures, separate signals for the cis and trans isomers will be observed. The relative populations can be determined by integrating these signals.
- As the temperature increases, the rate of interconversion increases, leading to broadening
 of the signals, which eventually coalesce into a single peak.[1][2]
- The rate constants for rotation at different temperatures can be determined by line-shape analysis of the exchange-broadened spectra.[13]
- The free energy of activation (ΔG^{\ddagger}) for rotation can be calculated from the coalescence temperature (Tc) and the chemical shift difference between the exchanging sites.[1]

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, such as IR and Raman, can distinguish between the cis and trans isomers based on their unique vibrational frequencies.[14][15][16]

Experimental Workflow:

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Detailed Methodology:

- Sample Preparation: NMF can be studied as a neat liquid or in solution.
- Spectral Acquisition:



- Record IR or Raman spectra over a range of temperatures.[14]
- For IR spectroscopy, specific vibrational modes, such as the amide bands, are sensitive to the conformation.[16]
- Data Analysis:
 - Identify vibrational bands that are unique to each isomer.
 - The relative intensities of these bands are proportional to the concentration of each isomer.
 - By monitoring the temperature dependence of the relative intensities, a van't Hoff plot can be constructed to determine the standard enthalpy change (ΔH°) for the isomerization process.[14]

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate data on the rotational constants and molecular geometry of the individual conformers in the gas phase.[17][18][19]

Experimental Workflow:

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Detailed Methodology:

- Sample Introduction: Gaseous NMF is introduced into the spectrometer.
- Spectral Acquisition: The rotational spectrum is recorded over a wide frequency range (e.g., 18-630 GHz).[17][18][19]
- Spectral Assignment:
 - The observed rotational transitions are assigned to specific quantum number changes for each conformer. This is often guided by initial predictions from quantum chemical



calculations.[19]

- For the trans conformer, the spectrum is complicated by the internal rotation of the methyl group.[6]
- Data Analysis: The assigned transitions are fit to a rotational Hamiltonian to determine
 precise rotational constants and, in some cases, centrifugal distortion constants and nuclear
 quadrupole coupling constants.[17][19] From these constants, a detailed molecular structure
 can be derived.

Computational Chemistry Approaches

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental studies.[1][3][5]

Logical Workflow:

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Methodology:

- Model Building: Initial 3D structures of the cis and trans isomers are generated.
- Geometry Optimization: The geometries are optimized to find the lowest energy structures using a chosen functional and basis set (e.g., B3LYP/6-31G*).[5]
- Frequency Calculations: These are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies.
- Transition State Search: To determine the rotational barrier, a transition state search is
 performed to locate the saddle point on the potential energy surface connecting the cis and
 trans minima.
- Energy Calculations: More accurate single-point energy calculations can be performed on the optimized geometries using higher levels of theory or larger basis sets to refine the relative energies and barrier heights.[20]



Conclusion

The conformational analysis of **N-Methylformamide** reveals a dynamic equilibrium between a major, more stable trans isomer and a minor cis isomer. The energy barrier to interconversion and the relative populations of these conformers are sensitive to the surrounding environment. A combination of experimental techniques, particularly NMR, IR, and microwave spectroscopy, along with computational methods, provides a comprehensive understanding of the structural and energetic landscape of this fundamental molecule. These insights are critical for the accurate modeling of peptide and protein behavior in biological systems and for the rational design of novel therapeutics.

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